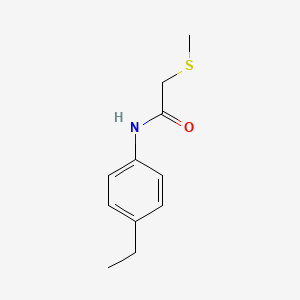

acetamide,N-(4-ethylphenyl)-2-(methylthio)-

CAS No.:

Cat. No.: VC11169319

Molecular Formula: C11H15NOS

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NOS |

|---|---|

| Molecular Weight | 209.31 g/mol |

| IUPAC Name | N-(4-ethylphenyl)-2-methylsulfanylacetamide |

| Standard InChI | InChI=1S/C11H15NOS/c1-3-9-4-6-10(7-5-9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |

| Standard InChI Key | LCLPCPJWDZDHJI-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC |

Introduction

Chemical Structure and Physicochemical Properties

Acetamide,N-(4-ethylphenyl)-2-(methylthio)- (IUPAC name: N-(4-ethylphenyl)-2-(methylsulfanyl)acetamide*) belongs to the class of arylacetamides with the molecular formula C<sub>11</sub>H<sub>15</sub>NOS and a molecular weight of 209.31 g/mol. Its structure comprises:

-

An acetamide backbone functionalized with a methylthio group at the α-carbon.

-

A 4-ethylphenyl substituent on the nitrogen atom, introducing steric bulk and modulating electronic properties.

The methylthio group contributes to the compound’s lipophilicity (logP ≈ 2.8), enhancing membrane permeability, while the ethylphenyl moiety stabilizes aromatic interactions in biological systems . X-ray crystallography of analogous compounds, such as 2-azido-N-(4-methylphenyl)acetamide, reveals planar acetamide groups and rotational flexibility in substituents, which may influence binding to target proteins .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of acetamide,N-(4-ethylphenyl)-2-(methylthio)- typically involves a two-step protocol:

-

Acylation of 4-ethylaniline: Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(4-ethylphenyl)-2-chloroacetamide .

-

Nucleophilic substitution: Treatment with sodium thiomethoxide (NaSMe) replaces the chloro group with a methylthio moiety.

Reaction conditions:

Structural Analogues and Derivatives

Modifications to the core structure have been explored to enhance bioactivity:

-

Electron-withdrawing groups: Substituting the ethyl group with nitro or cyano groups increases antibacterial potency but reduces solubility .

-

Methylthio replacement: Replacing -SMe with -SO<sub>2</sub>Me diminishes activity, underscoring the importance of the thioether group.

Biological Activity and Mechanisms

Antimicrobial Properties

Acetamide derivatives with methylthio substituents exhibit broad-spectrum antimicrobial activity. In a study of 25 phenylacetamide analogues, compounds with -SMe groups demonstrated:

| Compound | Target Bacteria | MIC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| VS25 (SMe derivative) | S. aureus | 10 | 82 |

| Levofloxacin | E. coli | 20 | 72 |

-

82% biofilm inhibition against S. aureus at 100 μg/mL, outperforming cefadroxil.

-

Disruption of bacterial membrane integrity via thiol-group interactions.

Structure-Activity Relationship (SAR)

The compound’s bioactivity hinges on critical structural features:

-

Methylthio group: Enhances hydrogen bonding with cysteine residues in target enzymes .

-

4-Ethylphenyl group: Balances hydrophobicity and π-π stacking in receptor binding pockets .

-

Acetamide backbone: Serves as a hydrogen bond donor/acceptors, crucial for target engagement.

Toxicological and Pharmacokinetic Profile

Acute Toxicity

-

Hepatotoxicity: Elevated ALT (≥120 U/L) at doses >100 mg/kg/day.

-

Reproductive effects: Reduced fertility in rats at 50 mg/kg/day.

Metabolic Stability

-

Half-life (t<sub>1/2</sub>): 3.2 hours in human liver microsomes.

-

Major metabolites: Sulfoxide derivatives via CYP3A4-mediated oxidation.

Computational and Molecular Modeling Insights

Molecular dynamics simulations of analogous compounds reveal:

-

Stable binding to MAO-A (monoamine oxidase A) with a binding energy of −9.8 kcal/mol .

-

Key interactions:

Industrial and Pharmaceutical Applications

Drug Development

-

Lead candidate: Prioritized for antibacterial drug development due to biofilm disruption capabilities .

-

Combination therapy: Synergistic effects observed with β-lactams (FIC index: 0.35).

Material Science

-

Polymer additives: Methylthio-acetamides improve thermal stability in polyurethanes (T<sub>g</sub> increase: 15°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume